![molecular formula C9H12N2O3 B2400869 Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate CAS No. 2060062-22-6](/img/structure/B2400869.png)
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate
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Description
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate is a chemical compound with the molecular formula C9H12N2O3 . It has a molecular weight of 196.20 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate consists of a five-membered oxazole ring, which contains an oxygen atom and a nitrogen atom, attached to a cyclopropyl group and an ethyl carboxylate group .Scientific Research Applications
Antimicrobial Activities
Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative similar to Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate, shows significant potential in antimicrobial activities. The synthesized derivatives of this compound demonstrated antimicrobial activities against various bacterial strains (E. coli, P. aeruginosa, S. aureus, S. pyogenes) and fungi (C. albicans, A. niger, A. clavatus) (Desai, Bhatt, & Joshi, 2019).
Biological Activities in Hybrid Molecules
In the context of hybrid molecules, ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing a 1,3-oxazol(idin)e, have been synthesized, starting from ethyl piperazine-1-carboxylate. These molecules were screened for antimicrobial, antilipase, and antiurease activities, showing good to moderate effectiveness (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).
Enantioselective Synthesis
Ethyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate, another structurally related compound, was synthesized with high optical purity using a Pd-catalyzed amide coupling. This process is significant for creating oxazole subunit positional isomers in macrocyclic azole peptides (Magata et al., 2017).
Chiral Synthesis from Isoxazolones
Ethyl 4-methyl-5-oxo-2,5-dihydroisoxazole-3-carboxylate was used to synthesize 2-aminoalkyloxazole-4-carboxylate esters, showcasing the versatility of these compounds in creating chiral structures without significant racemization (Cox, Prager, & Svensson, 2003).
Antitumor Activities
Research on ethyl 2-amino-2-cyanoacetate, a compound similar in structure, led to the synthesis of oxazofurin, an analogue of the antitumor and antiviral C-nucleoside tiazofurin. Oxazofurin showed cytotoxic properties toward B16 murine melanoma cells, although it was inactive against murine leukemia P388 and L1210 (Franchetti et al., 1990).
properties
IUPAC Name |
ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-8(12)7-6(5-3-4-5)11-9(10)14-7/h5H,2-4H2,1H3,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFPOHNANYSGORS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(O1)N)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-4-cyclopropyl-1,3-oxazole-5-carboxylate |
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